Tert-butyl 2-amino-3-methylbutanoate hydrochloride
Overview
Description
Tert-butyl 2-amino-3-methylbutanoate hydrochloride is a chemical compound with the CAS Number: 75898-43-0 . It has a molecular weight of 209.72 . It is a powder at room temperature .
Synthesis Analysis
The synthesis method of L-valine tert-butyl ester hydrochloride, which is structurally similar to this compound, involves reacting L-valine with tert-butyl chloroformate in an alkaline environment, and then using hydrochloric acid as a neutralizing agent to generate its hydrochloride .Molecular Structure Analysis
The molecular formula of this compound is C9H20ClNO2 . The InChI Code is 1S/C9H19NO2.ClH/c1-8(2,3)12-7(11)6-9(4,5)10;/h6,10H2,1-5H3;1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 155-156°C .Scientific Research Applications
Asymmetric Synthesis
- Asymmetric Synthesis of Amino Acids: Tert-butyl 2-amino-3-methylbutanoate hydrochloride has been utilized in the asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid, contributing significantly to the field of chiral chemistry and drug design. This process involves conjugate addition, amination, and selective deprotection techniques (Bunnage et al., 2003).
Dendrimer Construction
- Creation of Multifunctional Dendrimers: Research shows the use of this compound in the synthesis of new 1 → (2 + 1) C-branched monomers, a vital step in the construction of multifunctional dendrimers. These dendrimers have potential applications in drug delivery and nanotechnology (Newkome et al., 2003).
Peroxide Synthesis
- Synthesis of Carbonyl-containing Peroxides: The compound has been used in the alkylation of tert-butyl hydroperoxide, leading to the formation of hydroxy-containing ditertiary peroxides, which are further oxidized to carbonyl-containing peroxides. These peroxides have applications in various chemical synthesis processes (Vostres et al., 2013).
Renin Inhibition
- Renin Inhibitory Peptides: this compound has been used in the synthesis of novel acids that act as intermediates in the preparation of renin inhibitory peptides, playing a crucial role in the development of treatments for hypertension (Thaisrivongs et al., 1987).
Amino Acid Synthesis
- Synthesis of Non-Natural Alpha-Amino Acids: The compound is instrumental in synthesizing various non-natural alpha-amino acids, demonstrating its importance in expanding the repertoire of available amino acids for research and therapeutic purposes (Constantinou-Kokotou et al., 2001).
Copolymer Production
- Biocompatible Polymer Production: It's involved in the production of poly(tert-butyl 3,4-dihydroxybutanoate carbonate) from racemic-tert-butyl 3,4-epoxybutanoate and CO2, yielding biocompatible polymers which have potential applications in biomedicine and environmental sustainability (Tsai et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .
Biochemical Analysis
Biochemical Properties
Tert-butyl 2-amino-3-methylbutanoate hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The compound’s interaction with these enzymes is essential for the synthesis of specific peptides that are used in research and therapeutic applications .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases, which are enzymes that add or remove phosphate groups from proteins. This modulation can lead to changes in gene expression and cellular metabolism, impacting cell function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity can decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects may occur at very high doses, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can influence metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects .
Properties
IUPAC Name |
tert-butyl 2-amino-3-methylbutanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-6(2)7(10)8(11)12-9(3,4)5;/h6-7H,10H2,1-5H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIVQIHTTVPKFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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